N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Description
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a structurally complex molecule featuring three key moieties:
- A pyridin-2-ylmethyl group, introducing a basic nitrogen atom capable of hydrogen bonding or coordination with metal ions.
- A cyclohexanecarboxamide backbone, contributing to lipophilicity and conformational flexibility.
These analogs exhibit diverse applications, including corrosion inhibition , antimicrobial activity , and receptor targeting . The synthesis of such compounds typically involves coupling cyclohexanecarbonyl chloride or isothiocyanate with amines or heterocyclic intermediates , though the exact route for this molecule remains unspecified in the evidence.
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-2-16-11-12-19-20(14-16)27-22(24-19)25(15-18-10-6-7-13-23-18)21(26)17-8-4-3-5-9-17/h6-7,10-14,17H,2-5,8-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZVMNXBCDHESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article outlines its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines a benzothiazole moiety with a pyridine and cyclohexanecarboxamide framework. The molecular formula is with a molecular weight of approximately 302.39 g/mol.
Structural Representation
| Component | Structure |
|---|---|
| Benzothiazole | Benzothiazole |
| Pyridine | Pyridine |
| Cyclohexanecarboxamide | Cyclohexanecarboxamide |
Research indicates that this compound may exert its biological effects through the modulation of various enzymes and receptors. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation . This inhibition can lead to enhanced immune responses, making it a candidate for cancer immunotherapy.
Pharmacological Effects
- Antitumor Activity : The compound has shown promise in preclinical studies for its ability to inhibit tumor growth by modulating immune responses.
- Anti-inflammatory Properties : By inhibiting IDO, the compound may reduce inflammation, which is beneficial in various inflammatory diseases.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, although further research is required to elucidate these effects.
Study 1: Inhibition of IDO Activity
In a study evaluating the effects of various compounds on IDO activity, this compound was found to significantly reduce IDO enzymatic activity in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater inhibition .
Study 2: Antitumor Efficacy
A recent study assessed the antitumor efficacy of this compound in mouse models bearing tumors. The results showed that treatment with the compound resulted in a marked reduction in tumor size compared to control groups, attributed to enhanced T-cell activation and reduced tumor-induced immunosuppression .
Study 3: Neuroprotection in Animal Models
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that administration of the compound improved cognitive function and reduced markers of neuronal damage.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, highlighting substituent effects, synthesis, and bioactivity.
Structural Analogues of Benzo[d]thiazole Derivatives
Table 1: Substituent and Functional Group Comparisons
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., NO2 in ABTB derivatives) enhance corrosion inhibition by increasing adsorption on metal surfaces .
- Amide Variations: Cyclohexanecarboxamide derivatives (e.g., H2L1–H2L9) exhibit stronger metal-binding capabilities compared to benzamide or acetamide analogs due to the thiourea moiety’s soft sulfur donor . The target compound’s pyridinylmethyl group could introduce additional coordination sites for metal ions or receptors.
Pyridine-Containing Analogues
Table 2: Pyridine Group Comparisons
Key Observations:
- Positional Isomerism: The 2-pyridinyl group in the target compound and 18F-Mefway may favor specific receptor interactions (e.g., 5-HT1A) due to spatial compatibility, whereas 4-pyridinyl analogs (e.g., thiazole-5-carboxamides) target kinase active sites .
- Pharmacokinetics: Fluorinated derivatives like 18F-Mefway demonstrate high brain uptake in PET imaging, suggesting the target compound’s ethyl and benzothiazole groups might be optimized for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
